BF 227

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

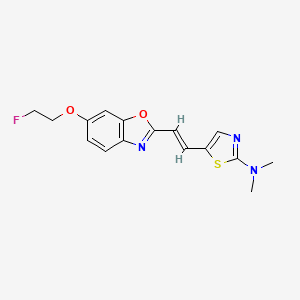

BF 227 is a chemical compound known for its application as an amyloid imaging probe in positron emission tomography (PET). It has a high binding affinity for amyloid-beta (Aβ) fibrils, particularly Aβ1-42, making it a valuable tool in the diagnosis and study of Alzheimer’s disease .

Wissenschaftliche Forschungsanwendungen

BF 227 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Sonde bei der Untersuchung der chemischen Eigenschaften von Amyloid-beta-Fibrillen verwendet.

Biologie: Hilft beim Verständnis der biologischen Mechanismen der Amyloid-beta-Aggregation und ihrer Rolle bei neurodegenerativen Erkrankungen.

Medizin: Wird in der PET-Bildgebung zur Früherkennung der Alzheimer-Krankheit eingesetzt und liefert Erkenntnisse über den Krankheitsverlauf und die Wirksamkeit der Behandlung.

Industrie: Wird bei der Entwicklung von Diagnoseinstrumenten und therapeutischen Wirkstoffen eingesetzt, die auf Amyloid-beta-Fibrillen abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch spezifische Bindung an Amyloid-beta-Fibrillen, insbesondere Aβ1-42. Die Bindungsaffinität ist auf die heterocyclische Struktur und die funktionellen Gruppen der Verbindung zurückzuführen, die über Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit den Fibrillen interagieren. Diese Bindung ermöglicht die Visualisierung von Amyloid-Plaques im Gehirn mithilfe der PET-Bildgebung, was bei der Diagnose und dem Studium der Alzheimer-Krankheit hilft .

Wirkmechanismus

Target of Action

BF 227 primarily targets amyloid-β (Aβ) fibrils , which are protein aggregates that play a crucial role in the pathogenesis of Alzheimer’s disease . The compound has a high binding affinity for synthetic Aβ1-42 fibrils .

Mode of Action

This compound interacts with its target, the Aβ fibrils, by binding to them. This binding is characterized by a high affinity, with a Ki value of 4.3 nM for Aβ1-42 fibrils . The compound preferentially binds to dense cored plaques in brain sections .

Biochemical Pathways

The compound’s ability to bind to aβ fibrils suggests it may influence the aggregation and deposition of these proteins, which are key events in the pathogenesis of alzheimer’s disease .

Pharmacokinetics

This compound exhibits excellent brain uptake and rapid clearance in mice, properties that are important for an amyloid imaging probe . These characteristics suggest that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability and efficacy as a diagnostic tool.

Result of Action

The binding of this compound to Aβ fibrils allows it to serve as a potential imaging probe for positron emission tomography (PET) in the study of Alzheimer’s disease . In vivo studies have shown that injection of this compound in mice resulted in specific labeling of amyloid deposits in the brain . Furthermore, PET scans of AD patients showed significantly higher this compound uptake in the neocortex compared to controls .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

BF 227 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer heterocyclischen Struktur beinhalten. Die Synthese umfasst in der Regel die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch die Reaktion eines substituierten Benzaldehyds mit einem heterocyclischen Amin unter sauren Bedingungen synthetisiert.

Modifikationen der funktionellen Gruppen: Die Kernstruktur wird dann durch die Einführung verschiedener funktioneller Gruppen durch Substitutionsreaktionen modifiziert. Diese Modifikationen verbessern die Bindungsaffinität und Spezifität der Verbindung für Amyloid-beta-Fibrillen.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst:

Batch-Reaktionen: Großtechnische Batch-Reaktionen werden in industriellen Reaktoren durchgeführt, um die Kernstruktur zu synthetisieren und funktionelle Gruppen einzuführen.

Reinigung und Qualitätskontrolle: Das Produkt wird mit großtechnischer Chromatographie und Umkristallisation gereinigt. Qualitätskontrollmaßnahmen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC) und Kernspinresonanz (NMR)-Spektroskopie, stellen sicher, dass die Verbindung die geforderten Reinheitsstandards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

BF 227 unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Einführung von funktionellen Gruppen in die Kernstruktur.

Oxidation und Reduktion: Modifikationen zur Verbesserung der Bindungsaffinität und Spezifität.

Komplexbildung: Bildung von Komplexen mit Metallionen für Bildgebungszwecke.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie halogenierte Benzaldehyde und heterocyclische Amine unter sauren oder basischen Bedingungen.

Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid.

Komplexbildung: Metallionen wie Kupfer oder Zink in wässrigen oder organischen Lösungsmitteln.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von this compound mit verbesserten Bindungseigenschaften und Spezifität für Amyloid-beta-Fibrillen.

Eigenschaften

IUPAC Name |

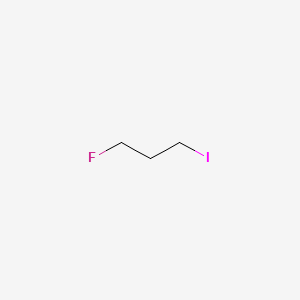

5-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S/c1-20(2)16-18-10-12(23-16)4-6-15-19-13-5-3-11(21-8-7-17)9-14(13)22-15/h3-6,9-10H,7-8H2,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZMUPHKOPBPPS-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(S1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=C(S1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of BF227?

A1: BF227 exhibits high binding affinity for amyloid-β (Aβ) fibrils, which are a hallmark of Alzheimer's disease (AD). [, , ]

Q2: How does BF227 interact with Aβ fibrils?

A2: While the precise binding mechanism remains under investigation, studies suggest that BF227 interacts with dense amyloid plaques, potentially targeting specific binding sites on Aβ fibrils. [, ]

Q3: Does BF227 bind to other misfolded proteins besides Aβ?

A3: Research suggests that BF227 might not be entirely specific to Aβ. Studies have shown binding to α-synuclein deposits in multiple system atrophy and prion protein deposits in Gerstmann-Sträussler-Scheinker disease. [, , ]

Q4: Does BF227 binding to Aβ fibrils have any downstream effects?

A4: BF227 primarily serves as a diagnostic tool by binding to Aβ deposits. There is no evidence suggesting that BF227 binding itself triggers any significant downstream effects or therapeutic interventions. Its role lies in enabling visualization and quantification of Aβ plaques. [, ]

Q5: What is the molecular formula and weight of BF227?

A5: The molecular formula of BF227 is C16H16FN3O2S, and its molecular weight is 333.4 g/mol.

Q6: Is there any spectroscopic data available for BF227?

A6: While specific spectroscopic data from the provided research isn't detailed in this Q&A, researchers typically employ techniques like NMR and mass spectrometry to confirm the structure and purity of BF227. [, , ]

Q7: How do modifications to the BF227 structure affect its binding affinity?

A7: Studies exploring BF227 derivatives reveal that modifications, particularly around the benzoxazole core and the fluoroethoxy side chain, can significantly impact binding affinity for both Aβ and α-synuclein fibrils. []

Q8: What is the blood-brain barrier permeability of BF227?

A8: BF227 demonstrates excellent blood-brain barrier permeability, a crucial characteristic for brain imaging agents. []

Q9: Has BF227 been tested in animal models of AD?

A9: Yes, BF227 has been successfully used in transgenic mouse models of AD, demonstrating its ability to specifically label amyloid deposits in vivo. []

Q10: What is the clinical significance of BF227 PET imaging?

A10: BF227 PET imaging offers valuable insights into Aβ deposition in the brain. Clinically, it aids in differentiating AD from other dementias, monitoring disease progression, and potentially predicting the risk of developing AD in individuals with mild cognitive impairment. [, , , , ]

Q11: Are there any ongoing clinical trials involving BF227?

A11: While the provided research doesn't mention specific ongoing clinical trials, BF227 continues to be a subject of interest in AD research. Further clinical studies are crucial to validate its diagnostic accuracy and explore its full potential. []

Q12: What analytical methods are used to characterize and quantify BF227?

A12: Researchers employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality and purity of BF227 during synthesis and radiolabeling processes. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)

![(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254130.png)

![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)

![2-Ammonio-3-{3,5-dibromo-4-[4-hydroxy-3-(6-oxo-1,6-dihydro-pyridazin-3-ylmethyl)-phenoxy]-phenyl}-propionic acid anion](/img/structure/B1254147.png)